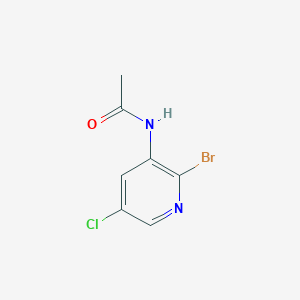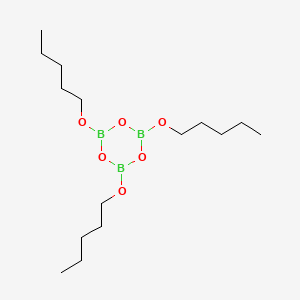![molecular formula C12H10O3S2 B15053344 5'-Formyl-6H,6'H-[2,2'-bithiopyran]-5-carboxylic acid](/img/structure/B15053344.png)
5'-Formyl-6H,6'H-[2,2'-bithiopyran]-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid is a heterocyclic compound featuring a bithiopyran core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a thiopyran derivative, formylation and subsequent carboxylation reactions can be employed to introduce the formyl and carboxylic acid groups, respectively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. scalable synthetic routes would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as solvent-free reactions and the use of green chemistry principles could be explored .
Análisis De Reacciones Químicas
Types of Reactions
5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl and carboxylic acid positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 5’-Carboxy-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid.
Reduction: 5’-Hydroxymethyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The formyl and carboxylic acid groups may play a crucial role in binding to these targets, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Formyl-2-furanboronic acid
- 5-Formyl-2-thienylboronic acid
- 5-Formyl-2-furancarboxylic acid
Uniqueness
5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid is unique due to its bithiopyran core structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of novel heterocyclic systems and the development of advanced materials .
Propiedades
Fórmula molecular |
C12H10O3S2 |
|---|---|
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
6-(3-formyl-2H-thiopyran-6-yl)-2H-thiopyran-3-carboxylic acid |
InChI |
InChI=1S/C12H10O3S2/c13-5-8-1-3-10(16-6-8)11-4-2-9(7-17-11)12(14)15/h1-5H,6-7H2,(H,14,15) |
Clave InChI |
CGZBGYGABQSCGO-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC=C(S1)C2=CC=C(CS2)C(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B15053263.png)

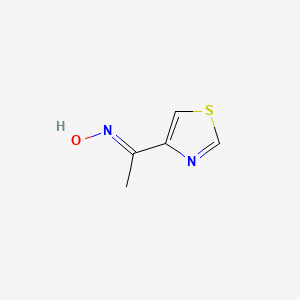
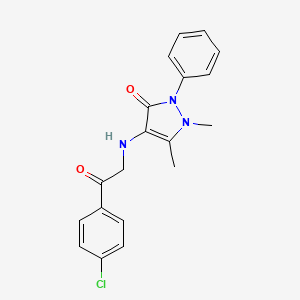
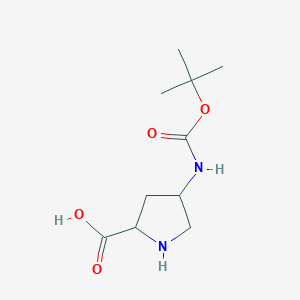
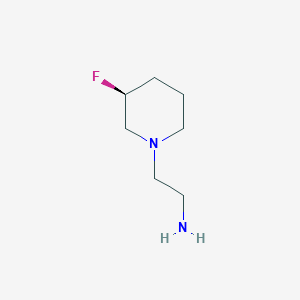
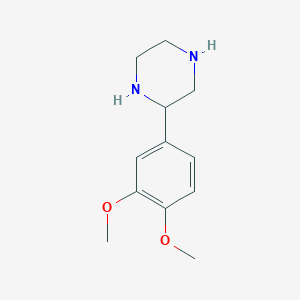
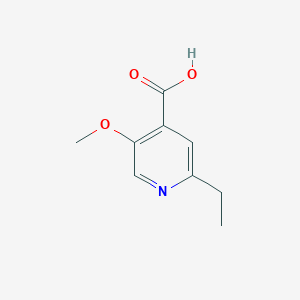
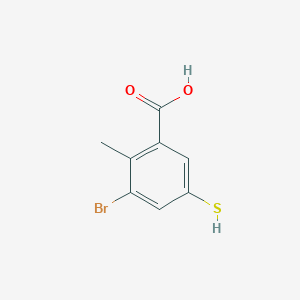


![5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053333.png)
